molecular formula C2HBr2N3 B3025349 4,5-Dibromo-1H-1,2,3-triazole CAS No. 22300-52-3

4,5-Dibromo-1H-1,2,3-triazole

Cat. No.: B3025349
CAS No.: 22300-52-3
M. Wt: 226.86 g/mol
InChI Key: GUQUYKTWVBJKFL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C2HBr2N3. It is a derivative of 1,2,3-triazole, where two bromine atoms are substituted at the 4th and 5th positions of the triazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 4,5-Dibromo-1H-1,2,3-triazole can be achieved through several routes. One common method involves the bromination of 1,2,3-triazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 4th and 5th positions .

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The reaction is usually carried out in solvents like acetonitrile or dichloromethane, and the temperature is carefully controlled to prevent over-bromination or decomposition of the product .

Chemical Reactions Analysis

4,5-Dibromo-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.

    Lithiation: The compound can be lithiated at the 5th position using butyllithium in solvents like diethyl ether or tetrahydrofuran at low temperatures.

Common reagents used in these reactions include butyllithium, chloromethyl methyl ether, methyl chloroformate, benzyl chloride, and various electrophiles like carbon dioxide and benzophenone . The major products formed from these reactions are 5-substituted 1,2,3-triazoles with diverse functional groups.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-1,2,3-triazole largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

4,5-Dibromo-1H-1,2,3-triazole can be compared with other halogenated triazoles, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of substituted triazoles through various chemical reactions.

Properties

IUPAC Name

4,5-dibromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUYKTWVBJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310096
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15294-81-2, 22300-52-3
Record name 15294-81-2
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-dibromo-2H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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